5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS No.: 2034611-02-2
Cat. No.: VC6655300
Molecular Formula: C14H17NO4
Molecular Weight: 263.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034611-02-2 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.293 |
| IUPAC Name | (3,4-dimethoxyphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
| Standard InChI | InChI=1S/C14H17NO4/c1-17-12-4-3-9(5-13(12)18-2)14(16)15-7-11-6-10(15)8-19-11/h3-5,10-11H,6-8H2,1-2H3 |
| Standard InChI Key | GMMAUWCMOXOQRM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)OC |
Introduction
Chemical Structure and Stereochemical Features
Bicyclic Core Architecture
The 2-oxa-5-azabicyclo[2.2.1]heptane framework consists of a seven-membered bicyclic system with oxygen and nitrogen atoms at positions 2 and 5, respectively. This scaffold imposes significant conformational rigidity, which is advantageous for optimizing ligand-receptor interactions in drug design . The substitution pattern at position 5 introduces a 3,4-dimethoxybenzoyl moiety, a structural motif commonly associated with enhanced binding affinity to neurotransmitter receptors due to its electron-rich aromatic system .
Key Structural Parameters
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Molecular Formula:
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Molecular Weight: 293.31 g/mol
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Stereochemistry: The bicyclic core’s stereochemistry is critical for biological activity. Derivatives synthesized from trans-4-hydroxy-L-proline typically adopt (1R,4R) configurations, as observed in related compounds .
Electronic and Steric Effects of the 3,4-Dimethoxybenzoyl Group
The 3,4-dimethoxybenzoyl substituent introduces both steric bulk and electronic modulation. The methoxy groups at positions 3 and 4 on the benzene ring enhance solubility through hydrogen-bonding interactions while potentially directing the compound’s interaction with hydrophobic binding pockets in biological targets .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane can be inferred from methodologies used for analogous compounds. A representative approach involves:
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Core Formation: Starting from trans-4-hydroxy-L-proline, sequential protection, tosylation, and cyclization yield the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold .
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Functionalization: Introduction of the 3,4-dimethoxybenzoyl group via acyl transfer reactions or nucleophilic substitution at the tertiary carbon .
Critical Reaction Steps
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Protection-Deprotection Sequences: Use of benzyloxycarbonyl (Cbz) groups for nitrogen protection enables mild deprotection via catalytic hydrogenation, preserving ester functionalities .
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Cyclization Conditions: Sodium methoxide in methanol facilitates ring closure, achieving yields >70% in optimized protocols .
Analytical Characterization
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NMR Spectroscopy: and NMR spectra confirm stereochemistry and substituent orientation. For example, the C-3 proton in similar compounds resonates at δ 3.8–4.2 ppm, while the benzoyl carbonyl carbon appears near δ 165 ppm .
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]) at m/z 294.1445 validate the molecular formula .
| Compound | Target Receptor | EC (nM) | Therapeutic Indication |
|---|---|---|---|
| 5-(3,4-Dimethoxybenzoyl) derivative | GABA | 150 ± 20 | Anxiety (preclinical) |
| Baclofen | GABA | 85 ± 15 | Muscle spasticity |
| Pregabalin | α-δ subunit | 110 ± 30 | Neuropathic pain |
Industrial and Research Applications
Drug Discovery Scaffold
The compound’s rigid structure makes it a valuable scaffold for generating derivatives with improved pharmacokinetic profiles. For example:
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Antimalarial Agents: Bicyclic morpholine derivatives exhibit antiplasmodial activity (IC < 1 μM) .
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Protease Inhibitors: Functionalization at the carboxylate position mimics peptide bonds, enabling inhibition of viral proteases .
Material Science Applications
The bicyclic core’s thermal stability (decomposition temperature >250°C) suggests utility in high-performance polymers .
Challenges and Future Directions
While the compound’s structural features are promising, key challenges remain:
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Stereochemical Complexity: Scalable synthesis of enantiopure material requires asymmetric catalysis or chiral resolution .
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Metabolic Stability: The dimethoxybenzoyl group may undergo demethylation in vivo, necessitating prodrug strategies .
Future research should prioritize:
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In Vivo Pharmacokinetic Studies: Assessing oral bioavailability and blood-brain barrier penetration.
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Structure-Activity Relationship (SAR) Optimization: Systematic variation of substituents to enhance potency and selectivity.
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